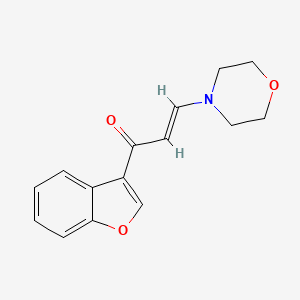

(E)-1-(benzofuran-3-yl)-3-morpholinoprop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(1-benzofuran-3-yl)-3-morpholin-4-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-14(5-6-16-7-9-18-10-8-16)13-11-19-15-4-2-1-3-12(13)15/h1-6,11H,7-10H2/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPGXWQCSNUDAK-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C=CC(=O)C2=COC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/C=C/C(=O)C2=COC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(benzofuran-3-yl)-3-morpholinoprop-2-en-1-one typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxyphenyl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.

Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzofuran core is replaced by morpholine.

Formation of the Enone Moiety: The enone moiety is formed through aldol condensation reactions, where the benzofuran-morpholine intermediate is reacted with an appropriate aldehyde under basic conditions.

Industrial Production Methods

Industrial production of (E)-1-(benzofuran-3-yl)-3-morpholinoprop-2-en-1-one may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(benzofuran-3-yl)-3-morpholinoprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the enone moiety to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Functionalized benzofuran derivatives with various substituents.

Scientific Research Applications

Antitumor Properties

Recent studies have highlighted the potential of benzofuran derivatives, including (E)-1-(benzofuran-3-yl)-3-morpholinoprop-2-en-1-one, as promising antitumor agents. For instance, one study synthesized a series of benzofuran derivatives and evaluated their cytotoxic effects against non-small cell lung cancer cell lines A549 and NCI-H23. The results indicated that these compounds exhibited significant inhibitory activity with IC50 values ranging from 0.49 to 68.9 µM, demonstrating their potential as anticancer drugs .

Synthetic Methodologies

The synthesis of (E)-1-(benzofuran-3-yl)-3-morpholinoprop-2-en-1-one typically involves multi-step organic reactions. A common approach includes the reaction of benzofuran derivatives with morpholine under controlled conditions to yield the desired compound. The purity and structure of synthesized compounds are usually confirmed through techniques such as NMR spectroscopy and mass spectrometry .

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Condensation | Benzofuran + Morpholine | Reflux | Variable |

| 2 | Purification | Column chromatography | Silica gel | High |

Antimicrobial Activity

Beyond its antitumor properties, (E)-1-(benzofuran-3-yl)-3-morpholinoprop-2-en-1-one has been investigated for its antimicrobial effects. Preliminary studies suggest that certain derivatives exhibit antibacterial activity against both standard and clinical strains, indicating their potential use in treating infections .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of benzofuran derivatives. Research indicates that some compounds in this class can protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases . This opens avenues for developing new treatments for conditions like Alzheimer's and Parkinson's disease.

Case Study 1: Anticancer Efficacy

A recent investigation focused on a series of morpholino-substituted benzofurans demonstrated promising results against lung cancer cells. The study found that one compound exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting enhanced efficacy .

Case Study 2: Antimicrobial Screening

In another study, a range of benzofuran derivatives was screened for antimicrobial activity against various bacterial strains. The results indicated that several compounds showed notable inhibition, suggesting their potential as lead candidates for antibiotic development .

Mechanism of Action

The mechanism of action of (E)-1-(benzofuran-3-yl)-3-morpholinoprop-2-en-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Observations:

Morpholine vs. dimethylamino groups: Morpholine’s oxygen and nitrogen atoms enable hydrogen bonding, enhancing solubility compared to the dimethylamino group’s basicity .

Biological Activity :

Hydrogen Bonding and Crystallography

- Morpholine’s oxygen and nitrogen atoms facilitate hydrogen-bonded networks in crystals, as seen in ’s analysis of directional interactions. This contrasts with the dimethylamino analog, which relies on weaker van der Waals forces .

- Tools like SHELX () and ORTEP () are critical for resolving such structural nuances in crystallographic studies .

Graph-Based Structural Similarity Analysis

Using graph-theoretical methods (), the target compound and its analogs share a common enone-heterocycle backbone but diverge in substituent graphs. For example:

Biological Activity

(E)-1-(benzofuran-3-yl)-3-morpholinoprop-2-en-1-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a morpholine and an enone functional group. This structural configuration is crucial for its biological activity, as it influences interactions with various biological targets.

Biological Activities

-

Anticancer Activity :

- Studies have demonstrated that benzofuran derivatives exhibit notable anticancer properties. For instance, compounds similar to (E)-1-(benzofuran-3-yl)-3-morpholinoprop-2-en-1-one have shown antiproliferative effects against various cancer cell lines, including HCT116, HeLa, HepG2, and A549 cells. One derivative exhibited IC50 values ranging from 0.57 to 5.7 μM, indicating potent activity against cancer cells through mechanisms such as tubulin polymerization inhibition and apoptosis induction .

-

Cholinesterase Inhibition :

- Research indicates that benzofuran derivatives can act as selective inhibitors of acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases like Alzheimer's disease. For example, certain derivatives have shown IC50 values comparable to known AChE inhibitors such as donepezil . The dual inhibition of AChE and butyrylcholinesterase (BuChE) enhances their potential as therapeutic agents against cognitive decline.

- Antioxidant Activity :

- Anti-inflammatory and Antibacterial Effects :

The biological activity of (E)-1-(benzofuran-3-yl)-3-morpholinoprop-2-en-1-one can be attributed to several mechanisms:

- Targeting Kinases : Some studies suggest that benzofuran derivatives may inhibit specific kinases involved in cancer progression, thereby disrupting cellular signaling pathways critical for tumor growth .

- Enzyme Inhibition : The inhibition of cholinesterases leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive functions in neurodegenerative conditions .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various benzofuran derivatives, one compound demonstrated an IC50 value of 0.57 μM against A549 lung cancer cells. Mechanistic studies revealed that this compound induced cell cycle arrest at the G2/M phase and triggered apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotective Effects

A series of benzofuranone compounds were synthesized and tested for their ability to inhibit AChE and BuChE. One derivative showed an IC50 value of 0.089 μM against AChE, comparable to donepezil's 0.059 μM, indicating its potential as a dual-action therapeutic agent for Alzheimer's disease .

Data Summary

Q & A

Q. What are the recommended synthetic routes for (E)-1-(benzofuran-3-yl)-3-morpholinoprop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between benzofuran-3-carbaldehyde and morpholine-derived enolates. Key optimization steps include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance enolate formation.

- Catalysis : Employ acid or base catalysts (e.g., NaOH or p-TsOH) to accelerate aldol addition and dehydration .

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product suppression.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the (E)-isomer. Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key signals include the enone proton (δ ~7.8 ppm, d, J = 15.6 Hz) and benzofuran C-3 carbonyl (δ ~190 ppm) .

- IR Spectroscopy : Stretching frequencies for C=O (1680–1700 cm⁻¹) and C=C (1600–1620 cm⁻¹) validate the α,β-unsaturated ketone moiety .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) coupled with ESI-MS detect molecular ions ([M+H]⁺) and ensure purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Ventilation : Ensure adequate airflow to avoid inhalation of dust/aerosols. Respiratory protection (N95 masks) is recommended for prolonged exposure .

- Waste Disposal : Collect organic waste in designated containers and treat via neutralization or incineration by licensed facilities .

Advanced Research Questions

Q. How can computational chemistry (DFT, AIM) predict and analyze the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. Compare with experimental UV-Vis spectra to validate electronic transitions .

- Atoms in Molecules (AIM) Theory : Analyze bond critical points (BCPs) to quantify intramolecular interactions (e.g., C=O∙∙∙H hydrogen bonds) and assess stability of the (E)-isomer .

Q. What challenges arise in crystallographic refinement of this compound, and how can software tools address them?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation) to resolve disorder in the morpholine ring. SHELXD or SHELXT (SHELX suite) can phase high-resolution data .

- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., enone planarity). ORTEP-3 generates publication-quality thermal ellipsoid diagrams, highlighting torsional angles and packing interactions .

- Validation : Check for R-factor convergence (<5%) and use PLATON to detect missed symmetry or twinning .

Q. How should researchers resolve contradictions between theoretical and experimental spectroscopic data?

- Methodological Answer :

- Re-examine Experimental Parameters : Ensure solvent polarity and temperature during spectral acquisition match computational conditions (e.g., implicit solvation models in DFT) .

- Cross-Validation : Compare NMR chemical shifts with GIAO-calculated values or IR frequencies with scaled DFT outputs. Discrepancies >10% may indicate conformational flexibility or solvent effects .

- Crystal Packing Analysis : Use Mercury or CrystalExplorer to visualize hydrogen-bonding networks (e.g., C=O∙∙∙π interactions) that alter spectroscopic behavior in solid-state vs. solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.